molecular formula C13H16O3 B3065017 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone CAS No. 28437-37-8

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone

Cat. No. B3065017
CAS RN: 28437-37-8
M. Wt: 220.26 g/mol
InChI Key: WIMBPCIHPXPPDB-UHFFFAOYSA-N
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Description

This compound, also known as 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone, is a chemical substance with the CAS number 26932-05-8 . It is also referred to by its IUPAC name, 1-[2,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]ethanone .


Molecular Structure Analysis

The molecular formula of this compound is C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is predicted to be 549.6±50.0 °C . The vapor pressure is 1.09E-12mmHg at 25°C . The refractive index is 1.658 .

Scientific Research Applications

  • Molecular Docking and ADMET Studies : Ethanone, a variant of the compound, was studied for its antimicrobial properties. The study involved molecular docking to assess binding efficacy with proteins in Staphylococcus aureus and ADMET properties analysis. Ethanone exhibited good binding efficacy with certain proteins, indicating potential as an antimicrobial agent (Medicharla et al., 2022).

  • Antibacterial and Anti-Inflammatory Activities : A related compound, benzyl phenyl ketone derivative, was investigated for its inhibitory effect on 5-lipoxygenase, an enzyme involved in inflammation, and exhibited significant antibacterial properties. This research highlights the potential of benzyl phenyl ketones in therapeutic applications (Vásquez-Martínez et al., 2019).

  • Synthesis Studies : The synthesis of related compounds has been explored, optimizing reaction conditions for potential pharmaceutical applications. These studies contribute to understanding the chemical properties and potential industrial synthesis of similar compounds (Zhou Jin-xia, 2010).

  • Photoremovable Protecting Group for Carboxylic Acids : A study introduced a new photoremovable protecting group based on the structure of 1-[2-(2-hydroxyalkyl)phenyl]ethanone. This compound was used to protect carboxylic acids and demonstrated efficient photorelease, indicating potential use in photochemical applications (Atemnkeng et al., 2003).

  • Antimicrobial Activity : Various studies have investigated the antimicrobial properties of compounds structurally similar to 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone. These studies are significant in pharmaceutical research, indicating the potential of these compounds in developing new antimicrobial agents (Wanjari, 2020).

properties

IUPAC Name

1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8(2)4-5-10-6-11(9(3)14)13(16)7-12(10)15/h4,6-7,15-16H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBPCIHPXPPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358563
Record name AK-087/42718385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone

CAS RN

28437-37-8
Record name AK-087/42718385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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